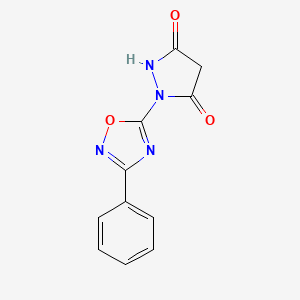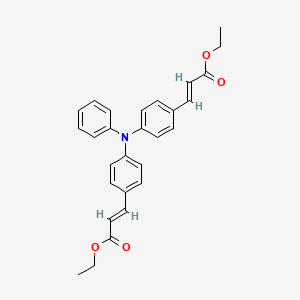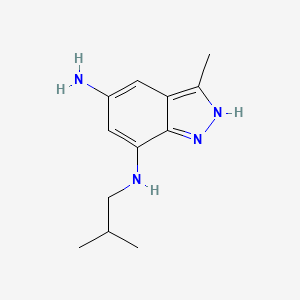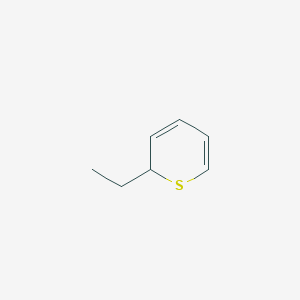
(1-(3-Aminopropyl)-1H-imidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(3-Aminopropyl)-1H-imidazol-2-yl)methanol: is a chemical compound with the molecular formula C7H13N3O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Aminopropyl)-1H-imidazol-2-yl)methanol typically involves the reaction of imidazole with 3-aminopropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the demand for the compound in various applications. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
化学反应分析
Types of Reactions: (1-(3-Aminopropyl)-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other functional groups can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce various amine derivatives.
科学研究应用
Chemistry: (1-(3-Aminopropyl)-1H-imidazol-2-yl)methanol is used as a building block in the synthesis of complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of imidazole-containing biomolecules.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes and receptors. Its imidazole moiety is known to interact with various biological targets, making it a valuable scaffold for medicinal chemistry.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, coatings, and polymers. Its unique chemical properties make it suitable for various manufacturing processes.
作用机制
The mechanism of action of (1-(3-Aminopropyl)-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to act as a ligand and form stable complexes with metal ions is a key aspect of its mechanism of action.
相似化合物的比较
(3-Aminopropyl)triethoxysilane: This compound is used in surface functionalization and has applications in materials science.
1-(3-Aminopropyl)imidazole: A closely related compound with similar chemical properties and applications.
Uniqueness: (1-(3-Aminopropyl)-1H-imidazol-2-yl)methanol is unique due to its specific structure, which combines the properties of imidazole and alcohol functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
属性
分子式 |
C7H13N3O |
|---|---|
分子量 |
155.20 g/mol |
IUPAC 名称 |
[1-(3-aminopropyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C7H13N3O/c8-2-1-4-10-5-3-9-7(10)6-11/h3,5,11H,1-2,4,6,8H2 |
InChI 键 |
WHYAFSLHYGZUEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=N1)CO)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)












